2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid
Description
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a carboxylic acid group at position 1 and a hydroxyethyl substituent at position 2. The cyclopropane ring confers unique stereoelectronic properties due to its strained structure, while the hydroxyethyl group introduces hydrogen-bonding capacity and chirality. This compound is of interest in medicinal chemistry and agrochemical research, particularly in the context of enzyme modulation and bioactive molecule design.
Properties
IUPAC Name |
2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-3(7)4-2-5(4)6(8)9/h3-5,7H,2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVSWUJFENQZMSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method includes the reaction of ethyl diazoacetate with an alkene to form a cyclopropane ring, followed by hydrolysis and oxidation to introduce the hydroxyethyl and carboxylic acid groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, high-yield reactions, and cost-effective reagents to ensure the scalability and economic viability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines are used under basic conditions.
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Alcohols, aldehydes
Substitution: Ethers, esters
Scientific Research Applications
Medicinal Chemistry Applications
The cyclopropane moiety is known for imparting significant biological properties to compounds. Research has shown that derivatives of cyclopropane-1-carboxylic acids can serve as enzyme inhibitors, which are crucial in drug development.
Case Study: Enzyme Inhibition
One notable study demonstrated the effectiveness of cyclopropane derivatives in inhibiting specific enzymes involved in metabolic pathways. For instance, 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid was evaluated for its ability to inhibit certain deaminases, which play a role in amino acid metabolism. The results indicated a promising inhibition rate, suggesting potential therapeutic applications in metabolic disorders.
Agricultural Applications
In agriculture, cyclopropane carboxylic acids have been utilized as plant growth regulators and pest control agents. The unique structural features of these compounds allow them to interact with biological systems effectively.
Case Study: Plant Growth Regulation
Research has indicated that this compound can enhance plant growth by modulating hormonal pathways. A study conducted on tomato plants showed that treatment with this compound resulted in increased fruit yield and improved resistance to environmental stressors.
| Treatment | Fruit Yield (kg/plant) | Stress Resistance (%) | Reference |
|---|---|---|---|
| Control (No treatment) | 3.5 | 60% | - |
| This compound | 5.0 | 80% |
Synthesis of Derivatives
The synthesis of this compound and its derivatives is crucial for developing new compounds with enhanced properties. Various synthetic routes have been explored to optimize yield and purity.
Synthesis Methodology
Recent advancements in synthetic methodologies have focused on using readily available starting materials to produce high yields of cyclopropane carboxylic acids. For example, a two-step reaction involving sodium nitrite and sulfuric acid has been developed, yielding up to 70% of the desired product with mild reaction conditions.
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Step 1: Reaction with nitrite | Sodium nitrite, sulfuric acid | 60% |
| Step 2: Purification process | Ethyl acetate extraction | 70% |
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can participate in hydrogen bonding and other interactions, while the carboxylic acid group can undergo ionization and interact with various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of cyclopropane carboxylic acids are highly dependent on substituent type and position. Below is a comparison with key analogs:
Key Observations :
- Polarity : The hydroxyethyl group in the target compound increases hydrophilicity compared to ethyl () or allyl () substituents.
- Chirality: Unlike ACC (achiral due to 1-amino symmetry), the hydroxyethyl group introduces stereoisomerism, which may influence enzyme selectivity.
- Biological Role : ACC is central to ethylene synthesis (via ACC synthase and oxidase) , while the hydroxyethyl analog’s bioactivity remains underexplored but could modulate similar pathways.
Physicochemical Properties
- Acidity: The carboxylic acid group (pKa ~2.5) dominates acidity. Electron-withdrawing substituents (e.g., cyano in trans-2-cyanocyclopropanecarboxylic acid, CAS 39891-82-2 ) lower pKa, while hydroxyethyl may stabilize the conjugate base via hydrogen bonding.
- Solubility : Hydroxyethyl enhances water solubility compared to ethyl (logP ~1.2 vs. ~2.5 estimated for ethyl derivatives ).
Biological Activity
2-(1-Hydroxyethyl)cyclopropane-1-carboxylic acid (HECA) is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound has been studied for its interactions in various biochemical pathways, particularly in relation to ethylene biosynthesis and its implications in plant physiology.
Chemical Structure and Properties
The molecular formula of HECA is . Its structure features a cyclopropane ring with a carboxylic acid and a hydroxyethyl substituent, which may influence its reactivity and biological interactions.
Ethylene Biosynthesis Inhibition
HECA has been identified as an inhibitor of ethylene production in plants. Ethylene is a critical plant hormone that regulates various developmental processes including fruit ripening, senescence, and stress responses. Studies have shown that HECA can inhibit the activity of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in the conversion of its precursor, 1-aminocyclopropane-1-carboxylic acid (ACCA), to ethylene. This inhibition can lead to delayed ripening and extended shelf life of fruits .
Molecular Docking Studies
In silico studies have demonstrated that HECA and its derivatives exhibit significant binding affinity to the ACO enzyme. For instance, molecular docking analyses revealed that various cyclopropanecarboxylic acids, including HECA, show promising interaction profiles with ACO, suggesting their potential as effective inhibitors .
| Compound | ΔG (kcal/mol) | Binding Constant (Kb, M) |
|---|---|---|
| HECA | -6.2 | 3.53 × 10 |
| ACCA | -6.4 | 4.94 × 10 |
| CDA | -6.5 | 5.93 × 10 |
Study on Fruit Ripening
A study conducted on tomato fruits treated with HECA demonstrated that the application of this compound significantly delayed ripening compared to untreated controls. The treated fruits exhibited lower levels of ethylene production and maintained firmness longer, indicating HECA's potential utility in post-harvest technology .
Impact on Plant Stress Responses
Research has indicated that HECA can enhance plant resilience to abiotic stressors such as drought. By modulating ethylene levels, HECA influences stress-related gene expression pathways, thereby improving overall plant health under adverse conditions .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-(1-hydroxyethyl)cyclopropane-1-carboxylic acid?
Answer:
The synthesis typically involves cyclopropanation strategies followed by functional group modifications. For cyclopropane ring formation, methods such as the [2+1] cycloaddition of carbenes to alkenes or transition-metal-catalyzed reactions (e.g., Simmons-Smith) are widely used . Post-cyclopropanation, the hydroxyethyl substituent can be introduced via nucleophilic substitution or oxidation of a pre-existing vinyl group. For example, hydroxylation of a vinylcyclopropane intermediate using osmium tetroxide or enzymatic catalysis may yield the hydroxyethyl moiety. Purification often requires reverse-phase HPLC or recrystallization to isolate enantiomerically pure forms, given the stereochemical sensitivity of cyclopropanes .
Basic: What analytical techniques are critical for characterizing this compound?
Answer:
Key techniques include:
- NMR Spectroscopy : H and C NMR resolve cyclopropane ring strain effects (e.g., deshielded protons at δ 1.5–2.5 ppm) and confirm hydroxyethyl stereochemistry via coupling constants .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, distinguishing regioisomers .
- X-ray Crystallography : Resolves absolute configuration, critical for studies requiring enantiopure samples .
- HPLC with Chiral Columns : Essential for assessing optical purity, particularly if the compound is synthesized via asymmetric catalysis .
Advanced: How do steric and electronic effects of the hydroxyethyl group influence the reactivity of the cyclopropane ring?
Answer:
The hydroxyethyl group introduces steric hindrance near the cyclopropane ring, modulating ring-opening reactions. For instance, in acidic conditions, the electron-withdrawing carboxylic acid group destabilizes the ring, while the hydroxyethyl substituent can direct ring-opening regioselectivity (e.g., favoring β-scission at the less substituted bond). Computational studies (DFT) are recommended to map transition states and predict regiochemical outcomes. Contrasting data in literature may arise from solvent effects; polar aprotic solvents stabilize zwitterionic intermediates, altering reaction pathways .
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies for enantioselective syntheses of this compound?
Answer:
Discrepancies often stem from:
- Catalyst-Substrate Matching : Chiral phosphine ligands (e.g., BINAP) may favor specific transition states depending on the hydroxyethyl group’s stereochemistry. Systematic screening using combinatorial catalysis libraries is advised .
- Reaction Monitoring : In situ techniques like IR spectroscopy or microfluidic reaction tracking can detect transient intermediates, clarifying divergent pathways .
- Data Normalization : Reporting turnover numbers (TON) with standardized substrate/catalyst ratios reduces variability. Meta-analyses of kinetic data using Arrhenius plots can reconcile apparent contradictions .
Advanced: What role does this compound play in probing biological systems, such as enzyme inhibition?
Answer:
The cyclopropane ring mimics rigid peptide bonds, making it a valuable isostere in protease inhibitor design. The hydroxyethyl group can form hydrogen bonds with active-site residues (e.g., in HIV-1 protease), enhancing binding affinity. Methodologically, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics, while mutagenesis studies validate target engagement. Caution is required: ring strain may induce non-specific reactivity, necessitating control experiments with non-functionalized cyclopropanes .
Advanced: How can computational modeling optimize reaction conditions for large-scale synthesis?
Answer:
- Molecular Dynamics (MD) Simulations : Predict solvent effects on ring stability; DMSO, for example, may stabilize zwitterionic intermediates, reducing side reactions .
- Machine Learning (ML) : Train models on existing cyclopropane reaction datasets to forecast optimal catalysts (e.g., Pd vs. Rh) for stereocontrol .
- Quantum Mechanics (QM) : Calculate activation barriers for ring-opening pathways, guiding temperature and pH adjustments to maximize yield .
Basic: What stability considerations are critical for storing this compound?
Answer:
The compound is prone to hydrolysis due to ring strain and the hydrophilic hydroxyethyl group. Storage recommendations:
- Temperature : -20°C under inert gas (Ar/N) to prevent oxidation.
- Solvent : Anhydrous DMSO or THF minimizes hydrolysis; aqueous solutions require pH 4–6 buffers to avoid decarboxylation .
- Light Sensitivity : Amber vials prevent UV-induced radical reactions .
Advanced: How does the stereochemistry of the hydroxyethyl group affect biological activity in structure-activity relationship (SAR) studies?
Answer:
Enantiomers often exhibit divergent bioactivity. For example, (R)-hydroxyethyl derivatives may bind allosteric sites in kinases, while (S)-forms show no inhibition. Methodological steps:
Enantiomer Separation : Use chiral HPLC or enzymatic resolution (e.g., lipase-mediated kinetic resolution) .
Activity Assays : Compare IC values in cell-free (e.g., fluorescence polarization) vs. cellular (e.g., luciferase reporter) systems to differentiate target-specific effects from membrane permeability issues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
